molecular formula C19H19N3O4S2 B2697272 N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 886911-63-3

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2697272
CAS No.: 886911-63-3
M. Wt: 417.5
InChI Key: GRXCQRQIIBCGGV-UHFFFAOYSA-N
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Description

The compound “N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide” is a complex organic molecule. It contains several functional groups including a methylthio group, an oxadiazole ring, and a tosyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving nucleophilic substitution and condensation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the tosyl group would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the methylthio group could potentially undergo oxidation reactions, and the oxadiazole ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Computational and Pharmacological Potential

The computational and pharmacological potential of novel derivatives, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, was explored for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown varying degrees of binding and inhibitory effects across different assays, demonstrating their potential in medical research applications such as cancer treatment and inflammation management (M. Faheem, 2018).

Antimicrobial and Anticancer Activities

The synthesis and characterization of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been carried out, with some compounds exhibiting good insecticidal activities. This research indicates the potential of these compounds in developing new pesticides and studying their structure-activity relationship to understand the mechanism behind their insecticidal properties (L. Qi et al., 2014).

Apoptosis Induction and Cancer Treatment

A chemical genetics approach has been utilized for the discovery of apoptosis inducers, including N-phenyl nicotinamides and 3-aryl-5-aryl-1,2,4-oxadiazoles. Through cell-based assays, potential drugs have been identified that show promise in cancer treatment by inducing apoptosis in cancer cells, thereby uncovering new signaling pathways and druggable targets (S. Cai, J. Drewe, & S. Kasibhatla, 2006).

Antiepileptic and Antioxidant Properties

Research on novel limonene and citral-based 1,3,4-oxadiazoles has shown potential antiepileptic activity, with some compounds demonstrating significant anticonvulsant properties. Additionally, other synthesized derivatives have been evaluated for their antioxidant activity, indicating the therapeutic potential of these compounds in managing epilepsy and oxidative stress-related conditions (H. Rajak et al., 2013).

Antibacterial and Antifungal Efficacy

A study on the synthesis and antibacterial activity of 5-aryl-2-[(alpha-chloro-alpha-phenylacetyl/alpha-bromopropionyl)amino]-1,3,4-oxadiazoles has reported significant activity against S. aureus, showcasing the potential of these compounds in developing new antibacterial agents (O. Ates et al., 1997).

Mechanism of Action

The mechanism of action of this compound is not known without specific context, such as its use in a biological system or a chemical reaction .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-7-9-14(10-8-13)28(24,25)12-11-17(23)20-19-22-21-18(26-19)15-5-3-4-6-16(15)27-2/h3-10H,11-12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXCQRQIIBCGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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